Sodium antimonate

Description

Properties

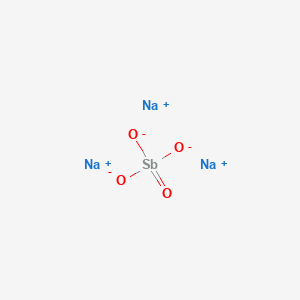

IUPAC Name |

trisodium;stiborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.4O.Sb/q3*+1;;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBGJRFJIJFMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sb](=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3O4Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149507 | |

| Record name | Antimonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11112-10-0 | |

| Record name | Antimonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011112100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Crystalline Architecture of Sodium Antimonate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of sodium antimonate (B1203111) (NaSbO₃), a compound with significant applications in materials science and industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visual representations of its structural forms.

Introduction to Sodium Antimonate Polymorphism

Sodium antimonate (NaSbO₃) is a white crystalline solid that primarily exists in two polymorphic forms: the thermodynamically stable ilmenite (B1198559) structure under ambient conditions and a high-pressure perovskite phase.[1][2] The arrangement of sodium (Na⁺), antimony (Sb⁵⁺), and oxygen (O²⁻) ions within the crystal lattice dictates the material's physical and chemical properties, making a thorough understanding of its crystallography essential for its application.

Crystal Structure of Ilmenite Sodium Antimonate

The most common form of sodium antimonate adopts the ilmenite crystal structure.[1][3] This structure belongs to the trigonal crystal system with the space group R-3 (No. 148).[1][3] The crystal lattice is characterized by a hexagonal close-packed arrangement of oxide ions, with Na⁺ and Sb⁵⁺ cations occupying two-thirds of the octahedral sites in an ordered fashion.[3] The structure consists of alternating layers of edge-sharing NaO₆ and SbO₆ octahedra stacked along the c-axis.[1]

Crystallographic Data

The crystallographic parameters for the ilmenite phase of NaSbO₃ have been determined through Rietveld refinement of X-ray diffraction data. The refined lattice parameters and atomic coordinates provide a precise model of the unit cell.

| Parameter | Ilmenite NaSbO₃ | Reference |

| Crystal System | Trigonal | [1][3] |

| Space Group | R-3 (No. 148) | [1][3] |

| Lattice Parameters | a = 5.2944(4) Åc = 15.9469(8) Å | [1][3] |

| Unit Cell Volume | 387.124(0) ų | [1][3] |

| Formula Units (Z) | 6 | [1][3] |

| Atomic Coordinates | Wyckoff Position | x |

| Na | 6c | 0 |

| Sb | 6c | 0 |

| O | 18f | 0.311(4) |

Note: The atomic coordinates are based on the structural parameters reported in the literature and may have associated uncertainties.

Crystal Structure of Perovskite Sodium Antimonate

Under high-pressure and high-temperature conditions, sodium antimonate undergoes a phase transition to an orthorhombically distorted perovskite structure.[2] This high-pressure polymorph is isostructural with other perovskites like CaTiO₃ and GdFeO₃.[2] The synthesis of this phase represents the first instance of a ternary perovskite containing Sb⁵⁺ on the octahedral site.[2]

Crystallographic Data

The crystallographic data for the perovskite phase of NaSbO₃ was determined after synthesis in a uniaxial split sphere anvil type press.

| Parameter | Perovskite NaSbO₃ | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pnma | [2] |

| Lattice Parameters | a = 5.43835(6) Åb = 7.66195(8) Åc = 5.38201(5) Å | [2] |

| Unit Cell Volume | 224.2 ų (calculated) | |

| Formula Units (Z) | 4 | |

| Atomic Coordinates | Wyckoff Position | x |

| Na | 4c | 0.031(3) |

| Sb | 4b | 0 |

| O1 | 4c | 0.484(5) |

| O2 | 8d | 0.286(4) |

Note: The atomic coordinates are based on the structural parameters reported in the literature and may have associated uncertainties.

Experimental Protocols

The determination of the crystal structures of sodium antimonate involves specific synthesis and characterization techniques.

Synthesis of Ilmenite NaSbO₃ (Solid-State Reaction)

Objective: To synthesize polycrystalline NaSbO₃ with the ilmenite structure.

Materials:

-

Sodium carbonate (Na₂CO₃), high purity

-

Antimony(III) oxide (Sb₂O₃), high purity

-

Agate mortar and pestle

-

Alumina or platinum crucible

-

High-temperature furnace

Procedure:

-

Stoichiometric amounts of Na₂CO₃ and Sb₂O₃ are thoroughly mixed in an agate mortar.[1]

-

The mixture is placed in a crucible and heated in a furnace.

-

The calcination is typically carried out at temperatures around 860 °C for extended periods (e.g., 24 hours or more) to ensure complete reaction and crystallization.[1] Multiple grinding and heating cycles may be necessary to achieve a single-phase product.

-

The resulting white powder is cooled to room temperature.

Synthesis of Perovskite NaSbO₃ (High-Pressure Synthesis)

Objective: To synthesize the high-pressure perovskite phase of NaSbO₃.

Apparatus:

-

Uniaxial split-sphere anvil-type high-pressure apparatus (e.g., USSA-2000).[2]

-

Platinum or gold capsule for the sample.

-

Pressure medium (e.g., MgO).

Procedure:

-

A stoichiometric mixture of Na₂O₂ and Sb₂O₅ (or other suitable precursors) is sealed in a platinum or gold capsule.

-

The capsule is placed within the high-pressure apparatus.

-

The pressure is increased to approximately 10.5 GPa.[2]

-

The sample is then heated to around 1150 °C for a short duration (e.g., 30 minutes).[2]

-

The sample is quenched to room temperature while maintaining high pressure.

-

The pressure is then slowly released to recover the metastable perovskite phase at ambient conditions.[2]

Characterization by X-ray Diffraction (XRD) and Rietveld Refinement

Objective: To determine the crystal structure, lattice parameters, and atomic positions.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation.[1]

-

Rietveld refinement software (e.g., FullProf, GSAS-II, TOPAS).[4][5]

Data Collection:

-

The powdered sample is packed into a sample holder.

-

XRD patterns are collected over a wide 2θ range (e.g., 10-120°) with a small step size (e.g., 0.02°) and sufficient counting time per step to obtain high-quality data.[6]

Rietveld Refinement:

-

The experimental XRD pattern is loaded into the refinement software.

-

An initial structural model is created using the known space group and approximate lattice parameters for either the ilmenite or perovskite phase.

-

The refinement process involves iteratively adjusting structural parameters (lattice parameters, atomic coordinates, thermal parameters) and profile parameters (peak shape, background) to minimize the difference between the observed and calculated diffraction patterns.[7]

-

The goodness-of-fit is monitored using statistical indicators such as Rwp (weighted profile R-factor) and χ² (chi-squared).[8]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of sodium antimonate polymorphs and the structural relationship between the ilmenite and perovskite phases.

Caption: Experimental workflow for the synthesis and structural characterization of sodium antimonate polymorphs.

Caption: Phase relationship between the ilmenite and perovskite structures of sodium antimonate.

References

An In-depth Technical Guide to the Chemical Properties of Sodium Antimonate (NaSbO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of sodium antimonate (B1203111) (NaSbO₃), a compound of significant interest in various industrial and research applications. This document details its physical and chemical characteristics, synthesis protocols, and its relevance in biological systems, particularly pertaining to drug development.

Chemical and Physical Properties

Sodium antimonate is a white, crystalline, inorganic salt. It is known for its high thermal stability and is generally considered chemically stable under normal conditions.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Chemical and Physical Properties of Sodium Antimonate

| Property | Value |

| Molecular Formula | NaSbO₃ |

| Molecular Weight | 192.74 g/mol |

| Appearance | White powder, granular or equiaxed crystals |

| Density | 3.5 - 4.8 g/cm³ |

| Melting Point | >375 °C (decomposes >700 °C) |

| Boiling Point | Not applicable |

| Solubility in Water | Slightly soluble; hydrolyzes in hot water to form a colloid.[2] |

| Solubility in other solvents | Soluble in tartaric acid, sodium sulfide (B99878) solution, and concentrated sulfuric acid. Slightly soluble in alcohol and ammonium (B1175870) salts. Insoluble in acetic acid, dilute alkali, and dilute inorganic acids.[3] |

| Crystal Structure | Ilmenite (trigonal system with hexagonal symmetry) |

Chemical Reactivity and Stability

Sodium antimonate is a stable compound, particularly at high temperatures, not decomposing at 1000 °C.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with acids and alkalis can lead to reactions.[5] Under reducing conditions, especially in the presence of freshly formed hydrogen (e.g., from the reaction of acids with metals like zinc), it can generate the highly toxic gas stibine (B1205547) (SbH₃).[5]

Synthesis and Experimental Protocols

Several methods are employed for the synthesis of sodium antimonate, primarily categorized into pyrometallurgical and hydrometallurgical processes.[6]

3.1. Solid-State Reaction (Pyrometallurgical Method)

This method involves the high-temperature reaction of sodium carbonate (Na₂CO₃) and antimony trioxide (Sb₂O₃).

-

Experimental Protocol:

-

Equimolar amounts of anhydrous sodium carbonate and antimony trioxide are thoroughly mixed in an agate mortar to ensure homogeneity.

-

The mixture is placed in an alumina (B75360) crucible.

-

The crucible is heated in a furnace at 860 °C for an extended period (e.g., 273 hours) in an air atmosphere to facilitate the reaction and formation of NaSbO₃.[7]

-

The product is then cooled, ground, and can be pelletized for further analysis.

-

Characterization of the final product can be performed using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and scanning electron microscopy (SEM) to analyze the morphology.[7]

-

3.2. Wet Chemical Method (Hydrometallurgical Process)

A common hydrometallurgical approach involves the oxidation of an antimony source in an alkaline solution.

-

Experimental Protocol:

-

Antimony trioxide is suspended in a solution of sodium hydroxide.

-

An oxidizing agent, such as hydrogen peroxide (H₂O₂), is added to the mixture.

-

The reaction is carried out under controlled temperature (e.g., 40-150 °C) and pressure for several hours with continuous stirring.[8]

-

The resulting white precipitate of sodium antimonate is then separated by filtration.

-

The product is washed thoroughly with deionized water to remove any unreacted reagents and soluble byproducts.

-

Finally, the purified sodium antimonate is dried in an oven.

-

Below is a generalized workflow for the synthesis and characterization of sodium antimonate.

Biological Activity and Relevance in Drug Development

While sodium antimonate itself is primarily used in industrial applications such as flame retardants and in glass and ceramics manufacturing, pentavalent antimony compounds have a significant history in medicine, most notably in the treatment of leishmaniasis.[8][9][10] The drug sodium stibogluconate (B12781985), a complex of pentavalent antimony, is a key example.[2] The biological activity of these compounds is attributed to the antimony (V) ion.

The precise mechanism of action of pentavalent antimonials is not fully elucidated but is believed to involve a multi-faceted attack on the Leishmania parasite.[2] It is thought that pentavalent antimony (Sb⁵⁺) acts as a prodrug, which is reduced to the more toxic trivalent antimony (Sb³⁺) within the host's macrophages and potentially by the parasite itself.[11]

The proposed mechanisms of antileishmanial activity include:

-

Inhibition of Macromolecular Synthesis: Antimony is thought to interfere with the parasite's energy metabolism by inhibiting key enzymes in glycolysis and the citric acid cycle. This leads to a reduction in the available ATP and GTP, which are essential for DNA, RNA, and protein synthesis.[2][12]

-

Induction of Oxidative Stress: Sodium stibogluconate has been shown to induce the generation of reactive oxygen species (ROS) and nitric oxide (NO) in infected macrophages.[13][14] This creates a hostile environment for the parasite.

-

Modulation of Host Immune Response: The efficacy of pentavalent antimonials appears to depend on a competent host immune response.[13] Studies on sodium antimony gluconate have shown that it can activate intracellular signaling pathways in macrophages, such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[13][14][15] This activation enhances the macrophage's ability to kill the intracellular parasites.

The signaling cascade initiated by pentavalent antimony compounds in infected macrophages is a critical aspect of their therapeutic effect.

Toxicology and Safety

Sodium antimonate is harmful if swallowed or inhaled.[4] Prolonged exposure to antimony compounds can cause irritation to the skin, eyes, and respiratory system.[1] Due to the potential for the generation of highly toxic stibine gas under reducing conditions, appropriate safety precautions, including adequate ventilation and personal protective equipment, should be used when handling this compound, particularly in experimental settings involving acids and metals.[5]

References

- 1. teck.com [teck.com]

- 2. Sodium stibogluconate - Wikipedia [en.wikipedia.org]

- 3. Sodium-stibogluconate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is the mechanism of Sodium stibogluconate? [synapse.patsnap.com]

- 5. Antimony and bismuth compounds in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimony - Medicinal Use Discovery and History_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

- 9. alhamchemicals.com [alhamchemicals.com]

- 10. m.indiamart.com [m.indiamart.com]

- 11. researchgate.net [researchgate.net]

- 12. mims.com [mims.com]

- 13. Sodium Antimony Gluconate Induces Generation of Reactive Oxygen Species and Nitric Oxide via Phosphoinositide 3-Kinase and Mitogen-Activated Protein Kinase Activation in Leishmania donovani-Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sodium antimony gluconate induces generation of reactive oxygen species and nitric oxide via phosphoinositide 3-kinase and mitogen-activated protein kinase activation in Leishmania donovani-infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Decomposition Properties of Sodium Antimonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium antimonate (B1203111) exists in two primary forms: the anhydrous sodium metaantimonate (NaSbO₃) and the hydrated sodium hexahydroxoantimonate(V) (Na[Sb(OH)₆]). Understanding the thermal decomposition properties of these compounds is crucial for their application in various fields, including as flame retardants, catalysts, and in glass and ceramics manufacturing. This technical guide provides a comprehensive overview of the thermal behavior of sodium antimonate, with a particular focus on the decomposition of its hydrated form, which exhibits significant thermal events. While anhydrous sodium antimonate is reported to be thermally stable, not decomposing at temperatures up to 1000°C, the hydrated form undergoes a multi-step decomposition process involving dehydration.[1]

Thermal Decomposition of Sodium Hexahydroxoantimonate(V) (Na[Sb(OH)₆])

The thermal decomposition of sodium hexahydroxoantimonate(V) is characterized by the loss of water molecules to form the anhydrous sodium metaantimonate. This process can be effectively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Decomposition Pathway

The overall thermal decomposition reaction of sodium hexahydroxoantimonate(V) is the removal of three molecules of water to yield anhydrous sodium antimonate.

Overall Reaction: Na[Sb(OH)₆] (s) → NaSbO₃ (s) + 3H₂O (g)

This dehydration process occurs in a single step, as evidenced by a significant mass loss observed in a specific temperature range during thermogravimetric analysis.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data associated with the thermal decomposition of sodium hexahydroxoantimonate(V).

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) (DTA) | Mass Loss (TGA) | Decomposition Product |

| Dehydration | 250 - 400 | ~330 (endothermic) | ~21.8% | NaSbO₃ + H₂O |

Note: The theoretical mass loss for the removal of three water molecules from Na[Sb(OH)₆] is approximately 21.88%. The experimental value aligns closely with this theoretical calculation.

Experimental Protocols

The characterization of the thermal decomposition of sodium antimonate is primarily achieved through thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of sodium hexahydroxoantimonate(V) (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace.

-

Atmosphere: A controlled, inert atmosphere is established by purging the furnace with a gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent any oxidative or reductive side reactions.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time. The resulting data is plotted as a TGA curve (mass vs. temperature).

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

Methodology:

-

Sample and Reference Preparation: Two crucibles are used; one contains the sodium hexahydroxoantimonate(V) sample, and the other contains an inert reference material (e.g., calcined alumina, Al₂O₃) with similar thermal properties.

-

Instrument Setup: The sample and reference crucibles are placed in a symmetrical heating block within the furnace. Thermocouples are positioned in close contact with both the sample and the reference.

-

Atmosphere and Temperature Program: Similar to TGA, a controlled atmosphere and a linear heating rate are applied.

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is continuously measured and plotted against the sample temperature. Endothermic events (e.g., dehydration, melting) result in a negative peak, while exothermic events (e.g., crystallization, oxidation) produce a positive peak.

Visualizations

Logical Workflow for Thermal Decomposition Analysis

The following diagram illustrates the logical workflow for investigating the thermal decomposition of sodium hexahydroxoantimonate(V).

References

An In-depth Technical Guide to the Solubility of Sodium Antimonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium antimonate (B1203111) in various solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this guide summarizes the existing information and presents detailed experimental protocols for researchers to determine solubility parameters in their own laboratories.

Quantitative Solubility Data

The available quantitative data for the solubility of sodium antimonate (NaSbO₃) is limited. The following table summarizes the known values. It is important to note that "slightly soluble" is a common qualitative descriptor for this compound, indicating that its solubility is low in water.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 25 | 594 mg/L | [1] |

Qualitative Solubility:

Multiple sources indicate the following qualitative solubility characteristics for sodium antimonate:

-

Soluble in:

-

Tartaric acid solution

-

Sodium sulfide (B99878) solution

-

Concentrated sulfuric acid

-

-

Slightly soluble to insoluble in:

-

Alcohol

-

Ammonium salt solutions

-

Acetic acid

-

Dilute alkali solutions

-

Dilute inorganic acids

-

Cold water[2]

-

It is noted that sodium antimonate hydrolyzes in hot water to form a colloid.[2]

Factors Affecting Solubility

The solubility of sodium antimonate, like other inorganic salts, is influenced by several factors. Understanding these factors is crucial for controlling its dissolution and precipitation in various applications.

Experimental Protocols for Solubility Determination

This section provides detailed methodologies for determining the solubility of sodium antimonate. These protocols can be adapted based on the specific solvent and experimental conditions.

General Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of sodium antimonate.

Gravimetric Method for Aqueous Solubility

This method is suitable for determining the solubility of sodium antimonate in water at a specific temperature.

Materials:

-

Sodium Antimonate (NaSbO₃), analytical grade

-

Deionized water

-

Thermostatically controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with 0.22 µm pore size)

-

Glassware: Erlenmeyer flasks, beakers, volumetric flasks

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium antimonate to a known volume of deionized water in an Erlenmeyer flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the suspension vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution becomes constant.[3]

-

-

Sample Collection and Filtration:

-

Allow the suspension to settle for a short period within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed, dry container. This step is critical to remove all undissolved particles.

-

-

Gravimetric Analysis:

-

Calculation of Solubility:

-

Calculate the mass of the dissolved sodium antimonate by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

-

Calculate the mass of the water by subtracting the mass of the dissolved sodium antimonate from the total mass of the solution.

-

Express the solubility in grams of sodium antimonate per 100 g of water or in other desired units (e.g., mg/L).

-

Spectroscopic and Titrimetric Methods for Lower Solubilities

For solvents where the solubility of sodium antimonate is very low, gravimetric methods may not be sensitive enough. In such cases, spectroscopic or titrimetric methods can be employed to determine the concentration of antimony in the saturated solution.

3.3.1. Sample Preparation (as in 3.2.1 and 3.2.2)

Follow the same procedure for preparing the saturated solution and filtering the supernatant.

3.3.2. Analytical Determination of Antimony Concentration

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These are highly sensitive methods for determining the elemental concentration of antimony. The filtered supernatant is appropriately diluted and analyzed. A calibration curve prepared from standard solutions of antimony is used for quantification.

-

Titrimetric Methods:

-

Iodometric Titration: The antimonate in the filtered solution can be determined by iodometric titration. The Sb(V) is reduced to Sb(III) with potassium iodide in an acidic solution, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate.[5][6]

-

Permanganate Titration: In an acidic medium, Sb(III) can be titrated with a standard solution of potassium permanganate. For this, any Sb(V) in the sample would first need to be reduced to Sb(III).[7]

-

Cerium (IV) Sulfate Titration: This method can also be used for the determination of antimony in solution.[8][9]

-

3.3.3. Calculation of Solubility

The concentration of antimony determined by any of the above analytical methods is then used to calculate the solubility of sodium antimonate, taking into account the stoichiometry and any dilutions performed.

Conclusion

This technical guide has summarized the currently available solubility data for sodium antimonate and provided detailed experimental protocols for its determination. The lack of comprehensive quantitative data, particularly concerning the effects of temperature and pH, highlights an area for further research. The provided methodologies offer a robust framework for scientists and researchers to generate this much-needed data, which is essential for the effective application of sodium antimonate in various fields, including materials science and drug development.

References

- 1. teck.com [teck.com]

- 2. China Sodium Antimonate (NaSbO3) 15432-85-6 Supplier | UrbanMines [urbanmines.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Assaying Antimony Determination Method - 911Metallurgist [911metallurgist.com]

- 6. researchgate.net [researchgate.net]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Toxicological Data of Sodium Antimonate (CAS Number 15432-85-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium antimonate (B1203111) (NaSbO₃), identified by CAS number 15432-85-6, is a pentavalent antimony compound. It finds applications as a flame retardant in various materials, a fining agent in glass manufacturing, and in the production of ceramics.[1] Given its industrial relevance, a thorough understanding of its toxicological profile is imperative for ensuring occupational safety and assessing potential environmental and human health risks. This technical guide provides a comprehensive overview of the available toxicological data for sodium antimonate, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Toxicological Data

The available quantitative toxicological data for sodium antimonate is summarized in the tables below. It is important to note that while some specific data for sodium antimonate exists, in many cases, data from closely related antimony compounds, such as antimony trioxide, is used for read-across assessments due to a lack of substance-specific studies.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2,000 mg/kg bw | [2] |

| LC50 | Rat | Inhalation | > 5.4 mg/L (4 hours) | [2] |

| LD50 (Antimony Pentoxide) | Rat (Male) | Inhalation | 6.14 mg/L (4 hours) | [1] |

| LD50 (Antimony Pentoxide) | Rat (Female) | Inhalation | 8.62 mg/L (4 hours) | [1] |

Table 2: Genotoxicity Data

| Assay Type | Test System | Concentration/Dose | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Data not available for NaSbO₃ | Generally negative for antimony compounds | [3] |

| Chromosome Aberration | Human leukocytes | Data not available for NaSbO₃ | Positive for other antimony compounds | [3] |

| Micronucleus Test | In vivo (rodent) | Data not available for NaSbO₃ | Mixed results for antimony compounds | [4] |

Table 3: Carcinogenicity Data

| Species | Route | Exposure Duration | Findings | Reference |

| Rat (Wistar Han) | Inhalation (Antimony Trioxide) | 2 years | Some evidence of carcinogenic activity (lung, adrenal medulla) | [5] |

| Mouse (B6C3F1/N) | Inhalation (Antimony Trioxide) | 2 years | Clear evidence of carcinogenic activity (lung, skin, lymphoma) | [5] |

| Human | Inhalation (occupational) | Long-term | Inadequate evidence to classify as a human carcinogen | [2] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and regulatory acceptance of toxicological studies. The following sections describe the methodologies for key toxicological endpoints, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. While specific study reports for sodium antimonate are not always available, these protocols represent the current standard for toxicological testing.

Acute Toxicity Testing

This method is designed to estimate the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult female rats (e.g., Wistar strain) are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The dose volume is typically 1-2 mL/100g body weight.

-

Procedure: A stepwise procedure is used, starting with a dose expected to produce some toxicity. Typically, three animals are used in each step. The outcome of the first step determines the dose for the next step (if necessary).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The study allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality. A gross necropsy of all animals is performed at the end of the study.

This guideline describes the procedures for assessing the toxicity of a substance upon inhalation.

-

Test Animals: Young adult rats of a common laboratory strain are the preferred species.

-

Exposure System: The animals are exposed in a whole-body or nose-only inhalation chamber. The test atmosphere is generated to be as close as possible to a respirable size for the test animals.

-

Procedure: The study can be conducted as a traditional LC50 test with at least three exposure concentrations and a control group, or as a Concentration x Time (C x t) protocol. The standard exposure duration is 4 hours.

-

Observations: Animals are monitored for clinical signs of toxicity during and after exposure. Body weights are recorded, and a 14-day observation period follows the exposure.

-

Endpoint: The primary endpoint is the LC50 (median lethal concentration). A full necropsy is performed on all animals.

Genotoxicity Testing

This in vitro assay is used to detect gene mutations.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.[6][7][8]

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[6][7]

-

Procedure: The test substance is incubated with the bacterial strains in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar (B569324) medium lacking the specific amino acid required by the bacterial strain.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[6]

This test detects damage to chromosomes or the mitotic apparatus in vivo.

-

Test Animals: Typically, mice or rats are used.[9]

-

Dose Administration: The test substance is administered via an appropriate route, usually once or twice.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

-

Analysis: Erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes. The frequency of micronucleated polychromatic (immature) erythrocytes is determined.

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is genotoxic.[9]

Carcinogenicity Bioassay - Based on NTP TR-590 (Antimony Trioxide)

While a specific carcinogenicity study for sodium antimonate is not available, the protocol for the closely related antimony trioxide provides a relevant example of a comprehensive inhalation carcinogenicity bioassay.[5][10]

-

Test Animals: Wistar Han rats and B6C3F1/N mice of both sexes.[5]

-

Exposure: Whole-body inhalation exposure to antimony trioxide aerosol for 6 hours per day, 5 days per week, for up to 105 weeks.[5]

-

Dose Levels: Multiple concentration levels (e.g., 0, 3, 10, 30 mg/m³) are used.[5]

-

Observations: Animals are monitored for clinical signs of toxicity, and body weights are recorded regularly.

-

Endpoint: The primary endpoint is the incidence of tumors in various organs and tissues. A complete histopathological examination of all organs is performed on all animals.[5][10]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of antimony compounds is thought to be mediated, at least in part, through the induction of oxidative stress and the unfolded protein response.

Oxidative Stress Signaling Pathway

Unfolded Protein Response (UPR) Signaling Pathway

Conclusion

The available toxicological data for sodium antimonate (CAS 15432-85-6) indicates a moderate acute toxicity profile, with harm primarily associated with inhalation and ingestion. While there is a lack of comprehensive, substance-specific data for genotoxicity and carcinogenicity, read-across from other antimony compounds, particularly antimony trioxide, suggests potential concerns that warrant cautious handling and adherence to established occupational exposure limits. The primary mechanisms of toxicity appear to involve the induction of oxidative stress and the unfolded protein response. Further research, following standardized OECD guidelines, is necessary to fully elucidate the toxicological profile of sodium antimonate and to reduce the uncertainties in its risk assessment. This guide serves as a foundational resource for professionals in research and drug development, highlighting the current state of knowledge and identifying areas where further investigation is needed.

References

- 1. Antimony Pentoxide and Sodium Antimonate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. teck.com [teck.com]

- 3. Antimony Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Table E-4, Genotoxicity of Antimony Compounds – Chromosomal Aberrations, Micronucleus, and Sister Chromatic Exchangea,b - Report on Carcinogens Monograph on Antimony Trioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Antimony Trioxide (CASRN 1309-64-4) in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Physical Properties of High-Purity Sodium Antimonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of high-purity sodium antimonate (B1203111) (NaSbO₃). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key physical property measurements are provided.

Core Physical and Chemical Properties

High-purity sodium antimonate is a white, odorless, crystalline powder.[1] It is a stable inorganic compound with the chemical formula NaSbO₃.[2] The material's high thermal stability and specific physical characteristics make it suitable for a variety of industrial and research applications, including as a flame retardant, a catalyst, and in the manufacturing of specialty glass and ceramics.[3][4]

Quantitative Physical Properties

The physical properties of high-purity sodium antimonate have been characterized by various analytical techniques. The following table summarizes the key quantitative data available in the scientific literature. It is important to note that some variation in reported values exists, which can be attributed to differences in purity, particle size, and analytical methodology.

| Property | Value | Notes and References |

| Chemical Formula | NaSbO₃ | [2] |

| Molecular Weight | 192.74 g/mol | [2][4][5] |

| Appearance | White, odorless crystalline powder | [1][6] |

| Melting Point | >375 °C; Decomposes >700 °C; some sources report up to 1200 °C | The significant variation suggests decomposition at elevated temperatures rather than a sharp melting point.[2][4][7][8] |

| Boiling Point | Not Applicable | The material decomposes at high temperatures before boiling.[2][6] |

| Density | 3.5 - 4.8 g/cm³ | The range reflects differences in crystal packing and measurement techniques (bulk vs. tapped density).[2][4][6][7] |

| Solubility | Slightly soluble in water; Soluble in tartaric acid and concentrated sulfuric acid; Insoluble in dilute acids and bases. | [3][8] |

| Crystal Structure | Ilmenite (B1198559) structure, hexagonal | [9] |

| Thermal Stability | Stable up to 1000 °C | [3] |

| Particle Size | Typically 1 - 10 µm | Can be controlled during manufacturing.[7][10] |

Experimental Protocols for Physical Property Determination

Accurate characterization of the physical properties of high-purity sodium antimonate is essential for its application and quality control. The following sections detail the standard experimental methodologies for determining key physical parameters.

Determination of Melting Point (Capillary Method)

The melting point of inorganic compounds that may decompose at high temperatures is often determined as a melting range using the capillary method.

Methodology:

-

Sample Preparation: A small amount of finely ground, high-purity sodium antimonate powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (e.g., 10-20 °C/minute) to a temperature approximately 30 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid particle melts is recorded as the end of the melting range.

-

-

Data Analysis: The melting range is reported. For substances like sodium antimonate that decompose, the temperature at which decomposition is observed (e.g., charring, gas evolution) should also be noted.

Determination of Density (Gas Pycnometry)

Gas pycnometry is a standard technique for determining the true density of a powder by measuring the volume of the solid material, excluding any pore volume.

Methodology:

-

Apparatus: A gas pycnometer, which consists of a sample chamber of known volume, an expansion chamber, a pressure gauge, and a source of inert gas (typically helium).

-

Procedure:

-

A precisely weighed sample of high-purity sodium antimonate is placed in the sample chamber.

-

The chamber is sealed and purged with helium gas to remove any adsorbed gases from the powder surface.

-

The sample chamber is then pressurized with helium to a specific pressure (P1).

-

A valve is opened, allowing the gas to expand into the expansion chamber of known volume, resulting in a new equilibrium pressure (P2).

-

The volume of the solid sample is calculated using the ideal gas law and the known volumes of the chambers and the measured pressures.

-

-

Data Analysis: The density (ρ) is calculated using the formula: ρ = m / V where 'm' is the mass of the sample and 'V' is the measured volume of the solid.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a conventional technique for determining the equilibrium solubility of a sparingly soluble substance.

Methodology:

-

Sample Preparation: An excess amount of high-purity sodium antimonate is added to a known volume of the solvent (e.g., deionized water, tartaric acid solution) in a sealed flask.

-

Procedure:

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles.

-

-

Data Analysis: The concentration of sodium antimonate in the filtered solution is determined using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to quantify the antimony concentration. The solubility is then expressed in grams per 100 mL of solvent.

Determination of Crystal Structure (X-Ray Diffraction - XRD)

X-ray diffraction is a powerful non-destructive technique used to analyze the crystal structure of a material.

Methodology:

-

Sample Preparation: A fine powder of high-purity sodium antimonate is packed into a sample holder.

-

Apparatus: An X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα radiation), a goniometer, and a detector.

-

Procedure:

-

The sample is mounted in the diffractometer.

-

A monochromatic X-ray beam is directed at the sample.

-

The sample is rotated through a range of angles (2θ), and the intensity of the diffracted X-rays is recorded by the detector at each angle.

-

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystal structure and phase purity. For sodium antimonate, the pattern is compared to the known ilmenite structure.

Visualizations

Postulated Signaling Pathway of Antimonial Compounds in Macrophages

While the specific signaling pathways of high-purity sodium antimonate in drug development are not extensively documented, a plausible pathway can be inferred from studies on related antimonial compounds like sodium antimony gluconate (SAG) used in the treatment of leishmaniasis. This diagram illustrates a potential mechanism by which an antimonial compound could induce an antimicrobial response in macrophages.

Caption: Postulated signaling pathway of sodium antimonate in macrophages.

Experimental Workflow for Quality Control of High-Purity Sodium Antimonate

This diagram outlines a typical workflow for the quality control of high-purity sodium antimonate, from raw material reception to final product release.

Caption: Quality control workflow for high-purity sodium antimonate production.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of high-purity sodium antimonate, along with standardized experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. The included visualizations offer a conceptual framework for understanding potential biological activities and a practical guide for quality control processes. As with any high-purity material, it is recommended that users perform their own characterization to ensure the material meets the specific requirements of their application.

References

- 1. Tracking Sodium-Antimonide Phase Transformations in Sodium-Ion Anodes: Insights from Operando Pair Distribution Function Analysis and Solid-State NMR Spectroscopy. [repository.cam.ac.uk]

- 2. Tracking Sodium-Antimonide Phase Transformations in Sodium-Ion Anodes: Insights from Operando Pair Distribution Function Analysis and Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. mckinn.com.sg [mckinn.com.sg]

- 6. CN103866121A - Method for preparing sodium antimonate from antimony oxide ore via alkaline approach - Google Patents [patents.google.com]

- 7. SODIUM ANTIMONATE - Ataman Kimya [atamanchemicals.com]

- 8. teck.com [teck.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Core Chemical Reactions of Sodium Antimonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium antimonate (B1203111) (NaSbO₃), also known as sodium metaantimonate, is a versatile inorganic compound with significant applications across various industrial and scientific fields. Its utility as a flame retardant, a fining agent in glass manufacturing, and a component in catalysts underscores the importance of understanding its fundamental chemical reactivity.[1][2][3] This technical guide provides a comprehensive overview of the core chemical reactions involving sodium antimonate, including its synthesis, decomposition, and interactions with various chemical species. The information is presented to aid researchers, scientists, and drug development professionals in leveraging the unique properties of this compound.

Synthesis of Sodium Antimonate

The production of sodium antimonate can be broadly categorized into pyrometallurgical and hydrometallurgical processes.[4]

Pyrometallurgical Synthesis

This high-temperature method typically involves the reaction of an antimony source, such as antimony metal or antimony trioxide, with a sodium salt, often in the presence of an oxidizing agent. A common industrial process is the reaction of antimony trioxide with sodium nitrate (B79036).[3][4] The overall reaction can be summarized as:

Sb₂O₃ + 2NaNO₃ → 2NaSbO₃ + N₂O₃

While this process is straightforward, it can produce hazardous nitrogen oxide gases and may result in a product with lower purity.[5]

Experimental Protocol: Pyrometallurgical Synthesis

-

Raw Material Preparation: Antimony trioxide and sodium nitrate are finely ground and intimately mixed.

-

Reaction: The mixture is heated in a furnace at elevated temperatures, typically in the range of 600-800°C.

-

Cooling and Milling: The resulting crude sodium antimonate is cooled and then milled to a fine powder.

-

Leaching and Purification: The crude product is often leached with water or dilute acid to remove unreacted starting materials and soluble impurities.[3]

-

Drying: The purified sodium antimonate is filtered and dried to obtain the final product.

Hydrometallurgical Synthesis

Hydrometallurgical methods involve aqueous reaction systems and are often preferred for producing higher purity sodium antimonate with better control over particle size. These processes typically involve the oxidation of an antimony(III) species in an alkaline sodium-containing solution.

One common approach is the oxidation of antimony trioxide in a sodium hydroxide (B78521) solution using an oxidizing agent like hydrogen peroxide.[6]

Sb₂O₃ + 2NaOH + 2H₂O₂ → 2NaSb(OH)₆

The resulting sodium hexahydroxoantimonate(V) can then be dehydrated to form sodium antimonate.

Another hydrometallurgical route involves the leaching of antimony-containing ores or industrial residues with a solution of sodium sulfide (B99878) and sodium hydroxide, followed by oxidation.[2]

Experimental Protocol: Hydrometallurgical Synthesis via H₂O₂ Oxidation

-

Leaching: Antimony trioxide is suspended in a sodium hydroxide solution.

-

Oxidation: Hydrogen peroxide is slowly added to the suspension while maintaining the temperature, typically between 60-100°C.[6]

-

Precipitation: As the reaction proceeds, sodium antimonate precipitates from the solution.

-

Filtration and Washing: The precipitate is filtered and washed with deionized water to remove any soluble impurities.

-

Drying: The purified product is dried in an oven to a constant weight.

The table below summarizes key quantitative data for various synthesis methods.

| Synthesis Method | Reactants | Temperature (°C) | Reaction Time (h) | Yield/Efficiency | Reference |

| Pyrometallurgical | Sb₂O₃, NaNO₃ | 600-800 | - | - | [3][4] |

| Hydrometallurgical (H₂O₂ Oxidation) | Sb₂O₃, NaOH, H₂O₂ | 60-100 | - | High | [6] |

| Hydrometallurgical (Air Oxidation) | Leached Sb solution, NaOH, KMnO₄ (catalyst) | 75 | 8 | >98% Sb oxidation | [5] |

Chemical Reactions of Sodium Antimonate

Thermal Decomposition

Sodium antimonate is a thermally stable compound, resistant to decomposition at temperatures up to 1000°C.[7] Above this temperature, it is expected to decompose, likely yielding sodium oxide and antimony oxides. The exact decomposition products and pathway can be influenced by the atmosphere (oxidizing or reducing). A safety data sheet notes that hazardous decomposition products include metal and sodium oxides.[8]

Reaction with Acids

Sodium antimonate reacts with strong acids to form antimonic acid or antimony pentoxide, depending on the reaction conditions. For instance, reaction with an acid solution can convert a portion of the sodium antimonate into pentavalent antimony oxide.[9] Crude sodium antimonate can be purified by dissolving it in concentrated hydrochloric acid and then re-precipitating it by neutralizing the solution with a base.[4]

NaSbO₃ + 2HCl → HSbO₃ + NaCl + Cl⁻ (simplified) 2NaSbO₃ + 2H₂SO₄ → Sb₂O₅ + 2NaHSO₄ + H₂O[9]

Experimental Protocol: Purification via Acid Dissolution and Re-precipitation

-

Dissolution: Crude sodium antimonate is dissolved in concentrated hydrochloric acid with heating (e.g., 70°C).[4]

-

pH Adjustment: The pH of the solution is adjusted to 1-2.[4]

-

Filtration: The solution is filtered to remove any insoluble impurities.

-

Neutralization: The filtrate is neutralized with a sodium hydroxide solution to a pH of 12-14.[4]

-

Precipitation and Filtration: The resulting precipitate of purified sodium antimonate is filtered and washed.

Reaction with Bases

Sodium antimonate is generally insoluble in dilute alkali solutions.[10] However, in hot concentrated sodium hydroxide solutions, it can be involved in the formation of sodium hexahydroxoantimonate(V).

Redox Reactions

The antimony in sodium antimonate is in the +5 oxidation state, making it a potential oxidizing agent. It is listed as being incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

As an Oxidizing Agent:

While specific examples of sodium antimonate acting as an oxidizing agent in organic synthesis are not extensively documented in the readily available literature, its role in certain industrial processes suggests this capability. For instance, in glass manufacturing, it acts as a fining agent, where it can oxidize impurities.[11] It is also described as a high-temperature oxidizing agent.[11]

Reaction with Reducing Agents:

Sodium antimonate is incompatible with reducing agents.[10] Contact with strong reducing agents or freshly formed hydrogen (e.g., from the reaction of a metal with acid) can lead to the formation of the highly toxic gas stibine (B1205547) (SbH₃).[12]

Reaction with Metal Salts

Sodium antimonate can undergo ion-exchange reactions with solutions of other metal salts to form the corresponding metal antimonates. The solubility of the resulting metal antimonate will determine the feasibility of the reaction. For example, the preparation of silver hexafluoroantimonate can be achieved by reacting sodium pyroantimonate (B1233504) with silver nitrate in a hydrofluoric acid solution.[13] This suggests that in the presence of a suitable solvent system, the antimonate anion can be exchanged. The formation of various metal antimonates with different crystal structures, such as lead antimonate (Naples yellow) and calcium antimonate, is known.[14]

Experimental Protocol: Synthesis of Silver Antimonate (Illustrative)

-

Solution Preparation: A solution of sodium antimonate is prepared, potentially in a complexing solvent or under conditions that favor the dissolution of the antimonate.

-

Addition of Metal Salt: A solution of a soluble silver salt, such as silver nitrate, is added to the sodium antimonate solution.

-

Precipitation: If silver antimonate is insoluble under the reaction conditions, it will precipitate out of the solution.

-

Isolation: The precipitate is isolated by filtration, washed to remove residual sodium and nitrate ions, and then dried.

Solubility

Sodium antimonate has low solubility in cold water but hydrolyzes in hot water to form a colloid.[7] It is soluble in tartaric acid, sodium sulfide solution, and concentrated sulfuric acid.[10] It is slightly soluble in alcohol and ammonium (B1175870) salts, and insoluble in acetic acid, dilute alkali, and dilute inorganic acids.[10][15]

| Solvent | Solubility | Reference |

| Cold Water | Insoluble | [7] |

| Hot Water | Hydrolyzes to form a colloid | [7] |

| Tartaric Acid | Soluble | [10] |

| Sodium Sulfide Solution | Soluble | [10] |

| Concentrated Sulfuric Acid | Soluble | [10] |

| Alcohol | Slightly soluble | [10] |

| Ammonium Salt Solutions | Slightly soluble | [10] |

| Acetic Acid | Insoluble | [10] |

| Dilute Alkali | Insoluble | [10] |

| Dilute Inorganic Acids | Insoluble | [10] |

Visualizations

Experimental Workflow: Hydrometallurgical Synthesis of Sodium Antimonate

Caption: Hydrometallurgical synthesis of sodium antimonate workflow.

Logical Relationship: Pyrometallurgical vs. Hydrometallurgical Synthesis

Caption: Comparison of pyrometallurgical and hydrometallurgical synthesis routes.

Signaling Pathway: Reaction with Acids and Bases

Caption: Reactions of sodium antimonate with strong acids and bases.

Conclusion

This technical guide has provided a detailed overview of the fundamental chemical reactions of sodium antimonate, tailored for a scientific audience. The information presented on its synthesis, decomposition, and reactivity with various chemical species, supported by experimental protocols and quantitative data, serves as a valuable resource for researchers and professionals. The diagrams included offer a clear visual representation of key processes and relationships, further aiding in the comprehension of the chemistry of this important industrial compound. Further research into the specific redox reactions and the precise nature of its thermal decomposition products would be beneficial for a more complete understanding.

References

- 1. Modeling coupled kinetics of antimony adsorption/desorption and oxidation on manganese oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. americanelements.com [americanelements.com]

- 5. mdpi.com [mdpi.com]

- 6. CN103866121A - Method for preparing sodium antimonate from antimony oxide ore via alkaline approach - Google Patents [patents.google.com]

- 7. SODIUM ANTIMONATE - Ataman Kimya [atamanchemicals.com]

- 8. prepchem.com [prepchem.com]

- 9. US4362658A - Process for preparing a flame retardant composition from sodium antimonate and composition thereby produced - Google Patents [patents.google.com]

- 10. 15068399.s21i.faiusr.com [15068399.s21i.faiusr.com]

- 11. Kinetic studies on Sb(III) oxidation by hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. CN103601240A - Preparation method of silver hexafluoroantimonate - Google Patents [patents.google.com]

- 14. Antimonate - Wikipedia [en.wikipedia.org]

- 15. chembk.com [chembk.com]

Unveiling the Pentavalent State of Antimony in Sodium Antimonate (NaSbO₃): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the valence state of antimony (Sb) in sodium antimonate (B1203111) (NaSbO₃), a compound of interest in various scientific and industrial fields. Through a detailed review of crystallographic and spectroscopic data, this document establishes the predominance of the Sb(V) oxidation state. Experimental protocols for the synthesis of its common polymorphs and for key analytical techniques are presented to facilitate further research and application.

Executive Summary

Sodium antimonate (NaSbO₃) is a crystalline solid that exists primarily in two polymorphic forms: the ilmenite-type structure under ambient conditions and a perovskite-type structure at high pressure. Structural and spectroscopic analyses unequivocally confirm that in both polymorphs, antimony exists in a +5 oxidation state (Sb(V)). This pentavalent state is evidenced by crystallographic data, which shows antimony in an octahedral coordination with oxygen, and is further substantiated by ¹²¹Sb Mössbauer spectroscopy, which reveals isomer shifts characteristic of Sb(V). This guide synthesizes the available quantitative data and experimental methodologies to provide a clear understanding of the electronic structure of antimony in this compound.

Structural Elucidation of NaSbO₃ Polymorphs

The crystallographic arrangement of atoms in NaSbO₃ provides the foundational evidence for the valence state of antimony. The compound crystallizes in two main forms, each accommodating Sb in a distinct octahedral environment consistent with a +5 charge.

Ilmenite (B1198559) Structure (Ambient Pressure)

Under standard conditions, NaSbO₃ adopts an ilmenite-type structure belonging to the trigonal crystal system. In this arrangement, both sodium (Na⁺) and antimony (Sb⁵⁺) ions occupy octahedral sites within a hexagonal close-packed array of oxygen ions. The structure consists of alternating layers of edge-sharing SbO₆ and NaO₆ octahedra.

Perovskite Structure (High Pressure)

Upon the application of high pressure (approximately 10.5 GPa) and temperature (1150 °C), NaSbO₃ undergoes a phase transition to an orthorhombically distorted perovskite structure.[1] This high-pressure polymorph is isostructural with CaTiO₃ and represents the first ternary perovskite containing Sb(V) in the octahedral B-site.[1] The significant octahedral tilting in this structure is attributed to strong covalent interactions between antimony and oxygen.[1]

Table 1: Crystallographic Data for NaSbO₃ Polymorphs

| Property | Ilmenite-type NaSbO₃ | Perovskite-type NaSbO₃ |

| Crystal System | Trigonal | Orthorhombic |

| Space Group | R | Pnma (No. 62) |

| Lattice Parameters | a = 5.2944(4) Å, c = 15.9469(8) Å | a = 5.43835(6) Å, b = 7.66195(8) Å, c = 5.38201(5) Å |

| Cell Volume (V) | 387.124(0) ų | 224.13 ų (calculated from lattice parameters) |

| Formula Units (Z) | 6 | 4 |

| Sb Coordination | Octahedral (SbO₆) | Octahedral (SbO₆) |

| Reference | Ramirez-Meneses et al., 2007[2] | Mizoguchi et al., cited in[1][2] |

Spectroscopic Verification of the Sb(V) Valence State

While crystallographic data provides strong inferential evidence, spectroscopic techniques offer direct insight into the electronic environment of the antimony nucleus, confirming its +5 oxidation state.

¹²¹Sb Mössbauer Spectroscopy

¹²¹Sb Mössbauer spectroscopy is a powerful technique for determining the oxidation state of antimony. The isomer shift (δ) is particularly sensitive to the s-electron density at the nucleus, which differs significantly between Sb(III) and Sb(V) species. For NaSbO₃, the measured isomer shifts for both the ilmenite and perovskite polymorphs fall squarely within the range expected for Sb(V) compounds.

A study by Klenner et al. (2021) reported the ¹²¹Sb Mössbauer spectra for both forms of NaSbO₃. The ilmenite phase exhibits an isomer shift of approximately +9.5 mm/s (relative to InSb at 20 K), while the perovskite polymorph shows a slightly higher isomer shift, indicating a marginally stronger Sb-O covalency.[3] Both values are characteristic of antimony in the +5 oxidation state.

Table 2: ¹²¹Sb Mössbauer Isomer Shifts for NaSbO₃ and Reference Compounds

| Compound | Antimony Valence State | Isomer Shift (δ) (mm/s vs. InSb) | Reference |

| Ilmenite NaSbO₃ | Sb(V) | ~ +9.5 | Klenner et al., 2021[4] |

| Perovskite NaSbO₃ | Sb(V) | Slightly higher than ilmenite | Klenner et al., 2021[3][4] |

| KSbO₃ (Ilmenite) | Sb(V) | ~ +9.6 | Klenner et al., 2021[4] |

| α-Sb₂O₄ (Sb(III)/Sb(V)) | Sb(III) | ~ -6.0 | Long et al., 1979 (representative) |

| Sb(V) | ~ +9.0 | Long et al., 1979 (representative) |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, which are indicative of an element's oxidation state. For antimony, the Sb 3d core level is typically analyzed. The binding energy of the Sb 3d₅/₂ peak for Sb(V) oxides is consistently higher than that for Sb(III) oxides due to the increased effective nuclear charge.

Experimental Protocols

Synthesis of NaSbO₃

This protocol is adapted from the work of Ramirez-Meneses et al. (2007).[2]

-

Precursor Preparation: Stoichiometric amounts of sodium carbonate (Na₂CO₃) and antimony(III) oxide (Sb₂O₃) in a 1:1 molar ratio are thoroughly mixed in an agate mortar. Prior to weighing, Na₂CO₃ should be preheated at 100 °C for 20-25 minutes for dehydration.

-

Calcination: The mixed powder is placed in a platinum crucible and heated in a furnace at 860 °C for an extended period (e.g., 273 hours) in an air atmosphere to ensure complete reaction and crystallization.

-

Pelletization (Optional): For certain applications, the resulting powder can be ground and pressed into pellets (e.g., at 2-2.5 Ton·cm⁻²).

-

Sintering (Optional): The pellets can be sintered at temperatures such as 600 °C or 750 °C for an extended duration (e.g., 168 hours) to improve homogeneity and density.

This protocol is based on the work of Mizoguchi et al. as cited in the literature.[1][2]

-

Precursor Preparation: An appropriate precursor mixture (e.g., ilmenite-phase NaSbO₃ or a stoichiometric mix of Na₂O and Sb₂O₅) is prepared.

-

High-Pressure, High-Temperature Treatment: The precursor is subjected to a pressure of 10.5 GPa and a temperature of 1150 °C in a uniaxial split-sphere anvil-type press.

-

Quenching and Recovery: The sample is rapidly cooled to ambient temperature and the pressure is released to recover the metastable perovskite phase.

Characterization Methods

The following are generalized protocols for the key characterization techniques. Instrument-specific parameters should be optimized by the user.

-

Sample Preparation: A small amount of the powdered NaSbO₃ sample is mounted on a sample holder using double-sided conductive carbon tape. Alternatively, the powder can be pressed into a high-purity indium foil. The sample should be handled with clean, powder-free gloves and tweezers to minimize surface contamination.

-

Introduction to Vacuum: The sample is introduced into the XPS instrument's load-lock chamber and evacuated to ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).

-

Data Acquisition:

-

A survey scan (e.g., 0-1200 eV binding energy) is first acquired to identify all elements present on the surface.

-

High-resolution scans of the Sb 3d and O 1s regions are then acquired with a smaller step size and higher number of scans to obtain detailed chemical state information. A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

-

-

Charge Correction: Due to the insulating nature of NaSbO₃, surface charging may occur. The binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

-

Data Analysis: The high-resolution spectra are analyzed using appropriate software. The Sb 3d spectrum will show two spin-orbit split components, 3d₅/₂ and 3d₃/₂. Due to the overlap of the Sb 3d₅/₂ peak with the O 1s peak, the analysis should focus on the Sb 3d₃/₂ peak, and the position and area of the Sb 3d₅/₂ peak can be constrained based on the known spin-orbit splitting and intensity ratio.

-

Source: A Ba¹²¹ᵐSnO₃ source is commonly used, which decays to the excited state of ¹²¹Sb. The source is typically kept at the same temperature as the absorber to minimize thermal shift effects.

-

Absorber Preparation: The powdered NaSbO₃ sample is uniformly distributed and contained in a sample holder. The optimal thickness of the absorber depends on the antimony content and should be sufficient to provide adequate absorption without excessive line broadening.

-

Data Acquisition: The spectrometer is operated in transmission mode. The source is moved with a velocity transducer to Doppler shift the energy of the emitted gamma rays. The gamma ray counts transmitted through the sample are recorded as a function of the source velocity. Data is typically collected at cryogenic temperatures (e.g., 20 K) to increase the recoil-free fraction.

-

Calibration: The velocity scale is calibrated using a standard reference material, such as InSb.

-

Data Analysis: The resulting spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ), quadrupole splitting (e²qQ), and linewidth (Γ). The isomer shift is reported relative to the InSb standard.

References

Sodium Antimonate: A Comprehensive Technical Guide to Laboratory Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for sodium antimonate (B1203111), tailored for its handling and use in a laboratory setting. The following sections detail the physical and chemical properties, toxicological data, occupational exposure limits, and recommended safety protocols.

Physical and Chemical Properties

Sodium antimonate is a white, odorless, powdered solid.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | NaSbO₃ | [2] |

| Molecular Weight | 192.75 g/mol | [3] |

| Appearance | White powder | [1] |

| Odor | Odorless | [1] |

| Melting Point | >375 °C | [4] |

| Boiling Point | Not applicable | [5] |

| Density | 3.7 g/mL at 25 °C | [4] |

| Solubility | Slightly soluble in water. Soluble in tartaric acid, sodium sulfide (B99878) solution, and concentrated sulfuric acid. Insoluble in acetic acid, dilute alkali, and dilute inorganic acid. | [6] |

Toxicological Data

The toxicological properties of sodium antimonate have not been fully investigated, and much of the available data is based on analogy with other antimony compounds.[5] It is classified as harmful if swallowed or inhaled.[7]

| Toxicity Endpoint | Result | Species | References |

| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat | [5] |

| Acute Inhalation Toxicity (LC50) | > 5.4 mg/L (4 hours) | Rat | [5] |

| Skin Irritation | Mild irritant (Primary Irritation Index of 0.3) | Rabbit | [8] |

| Eye Irritation | May cause mild irritation | Rabbit | [5] |

| Specific Target Organ Toxicity (Prolonged Exposure) | May cause irritation of the eyes, nose, and respiratory system; potential effects on the kidneys. | Not specified | [5] |

Occupational Exposure Limits

To minimize the risk of adverse health effects from occupational exposure, the following exposure limits for antimony and its compounds have been established.

| Organization | Limit (as Sb) | Notes | References |

| ACGIH (TLV-TWA) | 0.5 mg/m³ | Threshold Limit Value - Time-Weighted Average | [1] |

| OSHA (PEL-TWA) | 0.5 mg/m³ | Permissible Exposure Limit - Time-Weighted Average | [5] |

| NIOSH (REL-TWA) | 0.5 mg/m³ | Recommended Exposure Limit - Time-Weighted Average | [5] |

Experimental Protocols

4.1. Standard Operating Procedure for Preparing a Sodium Antimonate Solution

This protocol outlines the essential steps for safely preparing a solution of sodium antimonate in a laboratory setting.

Safe Handling and Storage Workflow

Adherence to proper handling and storage procedures is critical to ensure laboratory safety. The following workflow illustrates the key stages for managing sodium antimonate from receipt to disposal.

Emergency Procedures: Spill Response

In the event of a sodium antimonate spill, a structured and calm response is necessary to mitigate risks. The following decision tree outlines the appropriate steps.

Disclaimer: This guide is intended for informational purposes and should not be considered a substitute for a formal risk assessment or institutional safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for sodium antimonate and follow all applicable local, state, and federal regulations.

References

- 1. Antimony Pentoxide and Sodium Antimonate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. documents.alliancenational.co.uk [documents.alliancenational.co.uk]

- 4. CN103866121A - Method for preparing sodium antimonate from antimony oxide ore via alkaline approach - Google Patents [patents.google.com]

- 5. teck.com [teck.com]

- 6. SODIUM ANTIMONATE - Ataman Kimya [atamanchemicals.com]

- 7. Sodium antimonate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. daikinchemicals.com [daikinchemicals.com]

An In-depth Technical Guide to the Phase Analysis of Sodium Antimonate using X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of X-ray Diffraction (XRD) for the phase analysis of sodium antimonate (B1203111). It details the primary crystalline phases, offers in-depth experimental protocols for sample preparation and data acquisition, and presents a framework for quantitative phase analysis using the Rietveld refinement method. This document is intended to serve as a practical resource for researchers and professionals requiring accurate and reliable characterization of sodium antimonate materials.

Introduction to Sodium Antimonate and its Crystalline Phases

Sodium antimonate (typically NaSbO₃) is an inorganic compound with applications in various fields, including as a flame retardant, a fining agent in glass manufacturing, and as a component in catalysts.[1][2][3] The material properties of sodium antimonate are intrinsically linked to its crystal structure. Therefore, accurate phase identification is critical for quality control and material development.

Sodium antimonate can exist in several polymorphic forms, with the most common being the ilmenite (B1198559) and pyrochlore (B1171951) structures.

-

Ilmenite Structure (NaSbO₃): This is a thermodynamically stable phase of sodium antimonate.[4] It belongs to the trigonal crystal system with the R-3 space group. The structure consists of a hexagonal close-packed array of oxygen ions, with sodium and antimony cations occupying octahedral sites.[4][5]

-

Pyrochlore Structure: While lead antimonate (Pb₂Sb₂O₇) is a well-known example of a pyrochlore, sodium-containing pyrochlore antimonates also exist.[5][6] These structures are cubic (space group Fd-3m) and are characterized by a network of corner-sharing SbO₆ octahedra.[7][8] The specific composition of sodium antimonate with a pyrochlore structure can vary.

Experimental Protocols for XRD Analysis

The quality of XRD data is highly dependent on meticulous sample preparation and appropriate instrument parameters.

Sample Preparation

Proper sample preparation is crucial to obtain high-quality diffraction data and minimize experimental errors like preferred orientation.

-